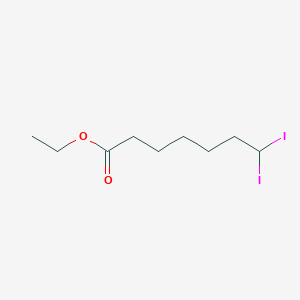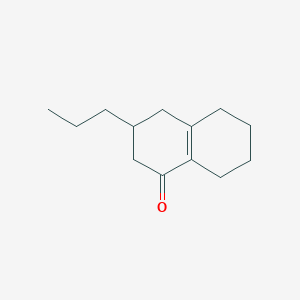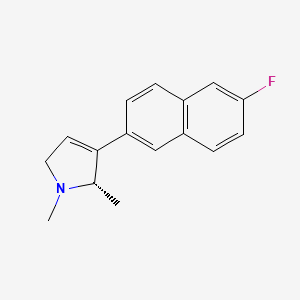![molecular formula C58H38 B14228398 9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene] CAS No. 828268-34-4](/img/structure/B14228398.png)
9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] is a complex organic compound known for its unique structural properties It consists of anthracene units linked through a phenylene bridge, with biphenyl groups attached to the anthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of biphenyl are coupled with halogenated anthracene derivatives in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene or biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Halogenated anthracene or biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Wirkmechanismus
The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] in optoelectronic applications involves the absorption and emission of light. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device, facilitating the recombination of charge carriers and the emission of light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9’-(1,4-Phenylene)bis(9H-carbazole)
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 2,2’-(((((anthracene-9,10-diylbis(4,1-phenylene))bis(methylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Uniqueness
9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] stands out due to its unique combination of anthracene and biphenyl units, which provide enhanced photophysical properties compared to similar compounds. Its structure allows for efficient charge transport and light emission, making it particularly suitable for optoelectronic applications.
Eigenschaften
CAS-Nummer |
828268-34-4 |
|---|---|
Molekularformel |
C58H38 |
Molekulargewicht |
734.9 g/mol |
IUPAC-Name |
9-(2-phenylphenyl)-10-[4-[10-(2-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-19-39(20-4-1)43-23-7-9-25-45(43)57-51-31-15-11-27-47(51)55(48-28-12-16-32-52(48)57)41-35-37-42(38-36-41)56-49-29-13-17-33-53(49)58(54-34-18-14-30-50(54)56)46-26-10-8-24-44(46)40-21-5-2-6-22-40/h1-38H |
InChI-Schlüssel |
DBRGGDDFPJNENY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
